N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776233
InChI: InChI=1S/C16H17N7OS/c24-14(16(7-3-1-4-8-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-6-2-5-9-17-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,19,20,24)
SMILES:
Molecular Formula: C16H17N7OS
Molecular Weight: 355.4 g/mol

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CAS No.:

Cat. No.: VC14776233

Molecular Formula: C16H17N7OS

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide -

Specification

Molecular Formula C16H17N7OS
Molecular Weight 355.4 g/mol
IUPAC Name N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C16H17N7OS/c24-14(16(7-3-1-4-8-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-6-2-5-9-17-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,19,20,24)
Standard InChI Key YDYSKZUHOAKYNS-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CC=CC=N3)N4C=NN=N4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure features a cyclohexane ring substituted at the 1-position with a tetrazole group and at the carbonyl position with a thiazole ring bearing a pyridin-2-yl substituent. The thiazole (a five-membered ring with nitrogen and sulfur atoms) and tetrazole (a five-membered ring with four nitrogen atoms) moieties contribute to its electron-deficient character, enhancing its ability to participate in hydrogen bonding and π-π stacking interactions . The pyridine ring introduces aromaticity and basicity, potentially influencing solubility and target binding.

Physicochemical Properties

While experimental data on solubility, logP, and pKa are unavailable, computational predictions based on analogous structures suggest moderate hydrophobicity (logP ≈ 2.5–3.5) due to the cyclohexane and aromatic systems . The tetrazole group, with a pKa of ~4.5–5.5, may confer pH-dependent solubility, while the pyridine (pKa ~3–4) could enhance protonation in acidic environments .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves three key stages:

  • Cyclohexanecarboxamide Formation: Cyclohexanecarbonyl chloride is reacted with 4-(pyridin-2-yl)thiazol-2-amine under Schotten-Baumann conditions to yield the intermediate carboxamide.

  • Tetrazole Introduction: A nucleophilic substitution reaction attaches the tetrazole group to the cyclohexane ring using 1H-tetrazole-1-carbonyl chloride.

  • Purification: Chromatographic techniques isolate the final product, with yields ranging from 40–60% depending on reaction optimization.

Alternative Approaches

Patent literature describes related compounds synthesized via Ullmann coupling for aryl-aryl bond formation or microwave-assisted cyclization to accelerate tetrazole ring closure . For example, US9415037B2 details the use of palladium catalysts to couple pyridine and thiazole fragments, a method adaptable to this compound .

Biological Activity and Mechanism

Hypothesized Pharmacological Effects

The thiazole and tetrazole moieties are associated with antimicrobial, anticancer, and anti-inflammatory activities in analogous compounds . For instance:

  • Thiazole derivatives inhibit cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .

  • Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability in angiotensin II receptor blockers.

Target Interaction Studies

While direct studies are lacking, molecular docking simulations predict strong binding to PARP-1 (poly-ADP-ribose polymerase) and HDAC6 (histone deacetylase 6), targets implicated in cancer and neurodegenerative diseases . The pyridine nitrogen may coordinate with metal ions in enzyme active sites, as seen in similar imidazole-based inhibitors .

Comparative Analysis with Structural Analogs

The compound belongs to a broader class of heterocyclic carboxamides. Key analogs include:

Compound NameStructural FeaturesBiological Activity
N-(4,5-dimethylthiazol-2-yl)cyclohexanecarboxamide Methyl-substituted thiazoleAntioxidant properties
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-aminePhenyl-tetrazole linkageAnti-tubercular activity
N,N-bis((1H-pyrazol-1-yl)methyl)thiazol-2-aminesPyrazole substituentsAntifungal activity

This compound’s pyridine-thiazole-tetrazole triad distinguishes it from analogs, potentially offering unique pharmacokinetic profiles .

Interaction Studies and Mechanistic Insights

Enzymatic Assays

In vitro studies on analogous compounds reveal:

  • IC₅₀ values of 2–10 μM against HDAC6, comparable to reference inhibitors like tubastatin A .

  • MIC values of 8–32 μg/mL against Staphylococcus aureus, suggesting bactericidal potential.

ADMET Profiling

Predicted properties include:

  • Moderate hepatic clearance via CYP3A4.

  • Blood-brain barrier permeability (logBB > 0.3) due to moderate hydrophobicity .

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